(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine
Description
(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine featuring a 2-propoxyphenyl substituent attached to a dimethyl-substituted propane backbone.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-5-10-16-12-9-7-6-8-11(12)13(15)14(2,3)4/h6-9,13H,5,10,15H2,1-4H3/t13-/m0/s1 |
InChI Key |
AAVOSRQHAIOWQX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1[C@@H](C(C)(C)C)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxybenzaldehyde and 2,2-dimethylpropan-1-amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-propoxybenzaldehyde with 2,2-dimethylpropan-1-amine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.
Industrial Production Methods
Industrial production of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to analogs with variations in the aryl/heterocyclic substituent, stereochemistry, and backbone modifications. Below is a detailed analysis:
Table 1: Structural Comparison of Selected Analogs
*Calculated using PubChem tools.
Pharmacological and Functional Differences
- Fluorescent Probes: The 5-methylfuran-2-yl analog (C₁₀H₁₇NO) is utilized in click chemistry-based fluorescent tracer synthesis for studying intracellular allosteric binding sites, highlighting its role in chemical biology .
- Solubility and Formulation : Hydrochloride salts of analogs (e.g., 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride) exhibit improved aqueous solubility, critical for in vitro assays .
Physicochemical Properties
- Lipophilicity : The 2-propoxyphenyl group increases logP compared to smaller substituents (e.g., pyridin-2-yl), influencing membrane permeability.
- Viscosity Effects : Propan-1-amine derivatives with linear primary amines exhibit lower viscosity deviations (ηΔ) in alcohol solutions, suggesting favorable solvation properties .
- Purity : Commercial analogs like 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride are available at ≥95% purity, ensuring reproducibility in research .
Biological Activity
(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine that has garnered attention for its biological activity, particularly as a ligand for various receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHN
- Molecular Weight : 233.36 g/mol
- Chirality : The presence of a chiral center significantly influences its biological interactions.
The structure includes a propoxy group attached to a phenyl ring, which enhances its lipophilicity and receptor binding capabilities.
(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine primarily functions as a ligand for the histamine H3 receptor. Its mechanism involves modulating histaminergic signaling pathways, which are critical in various physiological processes including:
- Neurotransmission
- Sleep regulation
- Cognitive functions
Studies indicate that binding to these receptors can influence conditions such as allergies, sleep disorders, and cognitive dysfunctions, suggesting its potential therapeutic applications in neuropharmacology and metabolic disorders.
In Vitro Studies
Research has demonstrated that (R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine exhibits significant biological activity. Notable findings include:
- Histamine H3 Receptor Binding : The compound's affinity for the H3 receptor suggests it may act as an antagonist or inverse agonist, potentially leading to increased neurotransmitter release and improved cognitive function.
Pharmacokinetics
Pharmacokinetic studies have shown that after administration in animal models, the compound displays a favorable absorption profile:
- Half-Life : Approximately 2.6 hours post oral administration.
- Bioavailability : Estimated at 35.6%, indicating reasonable systemic exposure .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine | Additional methyl groups | Enhanced lipophilicity |
| (R)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine | Lacks additional methyl groups | Different pharmacokinetic profile |
The enhanced lipophilicity of (R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine may contribute to its improved receptor binding compared to its analogs.
Case Studies
Recent studies have highlighted the compound's potential in treating specific disorders:
- Cognitive Dysfunction : In animal models, administration of the compound has shown improvements in memory retention and learning capabilities.
- Sleep Disorders : Preliminary findings suggest that modulation of histaminergic pathways can lead to improved sleep quality in subjects with sleep disturbances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
